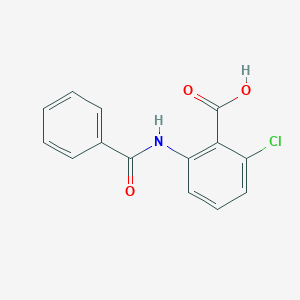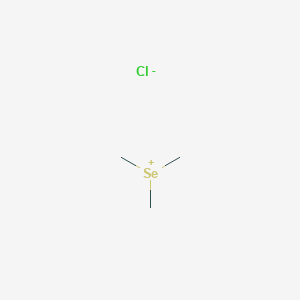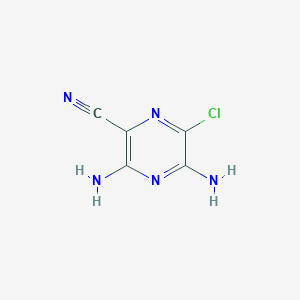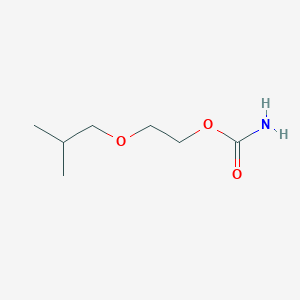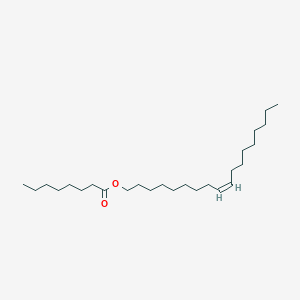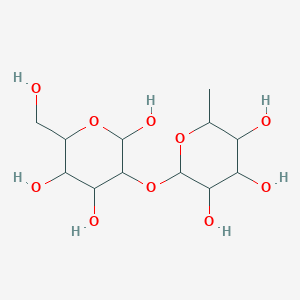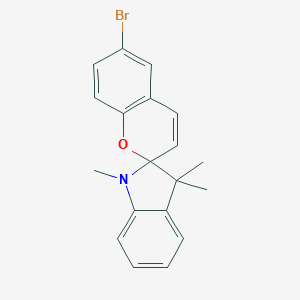
7-Thionicotinamide-adenine-dinucleotide phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine hydrochloride can be synthesized through the reaction of cytosine with 2-deoxy-D-ribose under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine hydrochloride involves the large-scale synthesis of cytosine and 2-deoxy-D-ribose, followed by their reaction under controlled conditions to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its base components.
Substitution: It can undergo nucleophilic substitution reactions, where the cytosine base is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), cytosine and 2-deoxy-D-ribose (from reduction), and various substituted nucleosides (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of other nucleosides and nucleotides.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in the treatment of diseases related to DNA synthesis defects.
Industry: It is used in the production of nucleoside analogs for pharmaceutical research.
Wirkmechanismus
2’-Deoxycytidine hydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which is then further phosphorylated to form deoxycytidine triphosphate. This triphosphate form is incorporated into DNA, where it can affect DNA synthesis and repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: Similar in structure but contains uracil instead of cytosine.
2’-Deoxyadenosine: Contains adenine instead of cytosine.
2’-Deoxyguanosine: Contains guanine instead of cytosine.
Uniqueness
2’-Deoxycytidine hydrochloride is unique due to its specific incorporation into DNA and its role in DNA synthesis and repair. Unlike other deoxyribonucleosides, it specifically pairs with guanine, making it essential for maintaining the integrity of the genetic code .
Eigenschaften
CAS-Nummer |
19254-05-8 |
|---|---|
Molekularformel |
C21H28N7O16P3S |
Molekulargewicht |
759.5 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
OJNFDOAQUXJWED-NNYOXOHSSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Synonyme |
thio-NADP thionicotinamide adenine dinucleotide phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



